molecular formula C34H44O14 B024252 7-Xylosyl-10-deacetylbaccatin III CAS No. 157664-03-4

7-Xylosyl-10-deacetylbaccatin III

Cat. No. B024252
M. Wt: 676.7 g/mol
InChI Key: PAYIYFPUFSJTDA-HEJNHQNCSA-N
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Description

Synthesis Analysis

The synthesis of 7-Xylosyl-10-deacetylbaccatin III involves complex biochemical processes. A study by Fu et al. (2008) detailed the separation of 7-Xylosyl-10-deacetylbaccatin III and 10-DAB III using macroporous resins, demonstrating an effective method for separating and enriching these compounds from extracts free of paclitaxel (Fu et al., 2008).

Molecular Structure Analysis

A semiempirical study by Braga and Galvão (2002) on the electronic structure of 10-deacetylbaccatin-III, a closely related compound, used methods like PM3 and ZINDO to analyze its conformational and electronic aspects. This study provides insights into the molecular structure and electronic features of related compounds including 7-Xylosyl-10-deacetylbaccatin III (Braga & Galvão, 2002).

Chemical Reactions and Properties

Numerous studies have focused on the chemical reactions and properties of 10-deacetylbaccatin III and its derivatives. Wahl et al. (1992) explored various structural modifications under acidic and basic conditions, providing insight into the chemical reactivity of such compounds (Wahl et al., 1992).

Physical Properties Analysis

Studies specifically analyzing the physical properties of 7-Xylosyl-10-deacetylbaccatin III are limited. However, the physical properties can be inferred from closely related compounds such as 10-deacetylbaccatin III.

Chemical Properties Analysis

The chemical properties of 7-Xylosyl-10-deacetylbaccatin III can be understood through its synthesis and reactions. Yanagi et al. (2016) demonstrated the organocatalytic site-selective diversification of 10-deacetylbaccatin III, which is relevant to understanding the chemical properties of its derivatives (Yanagi et al., 2016).

Scientific Research Applications

  • Cancer Therapy : 7-xylosyl-10-deacetylpaclitaxel targets the mitochondrial permeability transition pore, inducing apoptosis in cancer cells. Oxidative damage plays a role in this process, making it a potential candidate for cancer treatment (Jiang et al., 2011).

  • Taxoid Family Investigation : Due to its simpler structure and a phenylisoserine side chain, 7-Xylosyl-10-deacetylbaccatin III shares electronic features with paclitaxel and serves as a promising candidate for preliminary investigations of the taxoid family (Braga & Galvão, 2002).

  • Synthetic Precursors of Taxol : Structural modifications of 10-deacetylbaccatin III can lead to new synthetic precursors of taxol and taxotere® analogues, showing its versatility in drug synthesis (Wahl et al., 1992).

  • Semisynthesis of Paclitaxel Analogues : Nocardioides luteus SC 13912 effectively converts 7-deoxy-10-deacetylbaccatin-III into 6-hydroxy-7-deoxy-10-deacetylbaccatin-III, which is useful for the synthesis of paclitaxel analogues (Hanson et al., 2004).

  • Catalytic Efficiency Improvement for Taxol Production : The catalytic efficiency of DBAT, a Taxus enzyme, has been improved to produce Taxol from an abundant analogue, offering an environmentally friendly alternative for cancer drug production (Li et al., 2017).

  • Modification of Taxoid Analogs : A new method for modifying the C-4 position of 10-deacetylbaccatin III has been developed, which is potentially useful for preparing C-4 modified taxoid analogs (Uoto et al., 1997).

  • Enzymatic Conversion in Drug Synthesis : The enzymatic process converts 10-deacetylbaccatin III to baccatin III with a reaction yield of 51%, benefiting the production of paclitaxel and analogs (Patel et al., 2000).

  • Semisynthesis of Ortataxel : A practical method for semisynthesis of ortataxel from 10-deacetylbaccatin III has been presented, utilizing a compound readily available from various yews, providing a potential cancer drug (Baldelli et al., 2003).

Safety And Hazards

After handling 7-Xylosyl-10-deacetylbaccatin III, it is recommended to wash thoroughly. Avoid contact with eyes, skin, and clothing. Also, avoid ingestion and inhalation. Keep away from sources of ignition. Avoid prolonged or repeated exposure .

Future Directions

The use of synthetic biology to realize the heterologous expression of paclitaxel-related genes in microbial hosts could be a good choice . This could help meet the clinical demands for paclitaxel, as the content of paclitaxel in the bark of yew trees is extremely low .

properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,12,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H44O14/c1-15-18(36)12-34(43)28(47-29(42)17-9-7-6-8-10-17)26-32(5,27(41)24(39)22(15)31(34,3)4)20(11-21-33(26,14-45-21)48-16(2)35)46-30-25(40)23(38)19(37)13-44-30/h6-10,18-21,23-26,28,30,36-40,43H,11-14H2,1-5H3/t18-,19+,20-,21+,23-,24+,25+,26-,28-,30-,32+,33-,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYIYFPUFSJTDA-HEJNHQNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC6C(C(C(CO6)O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H44O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Xylosyl-10-deacetylbaccatin III

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Xylosyl-10-deacetylbaccatin III
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7-Xylosyl-10-deacetylbaccatin III

Citations

For This Compound
11
Citations
RL Hanson, WL Parker, RN Patel - Biotechnology and applied …, 2006 - Wiley Online Library
… Similarly, we found a 7-xylosidase that removed the 7-xylosyl group from 7-xylosylpaclitaxel, 7-xylosyl-10-deacetylpaclitaxel, 7-xylosylbaccatin III and 7-xylosyl-10-deacetylbaccatin III [4]…
Number of citations: 11 iubmb.onlinelibrary.wiley.com
DC Hao, GB Ge, L Yang - FEMS microbiology letters, 2008 - academic.oup.com
… DICP16 was able to remove the xylosyl group from 7-xylosyl-10-deacetylbaccatin III and 7-xylosyl-10-deacetylpaclitaxel, thereby making the xylosyltaxanes available as sources of 10-…
Number of citations: 53 academic.oup.com
K Wang, T Wang, J Li, J Zou, Y Chen, J Dai - Journal of Molecular Catalysis …, 2011 - Elsevier
… 4 and 5 were subjected to reverse-phase semi-preparative HPLC (mobile phase: MeOH–MeCN–H 2 O/20:25:55, v/v/v), and 4.3 mg of compound 5 (7-xylosyl-10-deacetylbaccatin III, 7-…
Number of citations: 13 www.sciencedirect.com
RL Hanson, WL Parker, RN Patel - cmc-nachemical.com
… Similarly, we found a 7-xylosidase that removed the 7-xylosyl group from 7-xylosylpaclitaxel, 7-xylosyl-10-de- acetylpaclitaxel, 7-xylosylbaccatin III and 7-xylosyl-10- deacetylbaccatin III […
Number of citations: 0 cmc-nachemical.com
DC Hao, CR Zhang, PG Xiao - Journal of basic microbiology, 2018 - Wiley Online Library
… An Actinobacteria strain DICP16 was isolated by our group from T.×media rhizosphere 2; it was able to remove the xylosyl group from 7-xylosyl-10-deacetylbaccatin III and 7-xylosyl-10-…
Number of citations: 11 onlinelibrary.wiley.com
DC Hao, SM Song, J Mu, WL Hu, PG Xiao - Scientific reports, 2016 - nature.com
… media rhizosphere 2,6 , which was able to remove the xylosyl group from 7-xylosyl-10-deacetylbaccatin III and 7-xylosyl-10-deacetylpaclitaxel, thereby making the xylosyltaxanes …
Number of citations: 60 www.nature.com
H Itokawa - Taxus-The Genus Taxus, Taylor & Francis, London, 2003 - books.google.com
… 7-xylosyl-10-deacetylbaccatin III 10-4d OBz b OH OH T. yunnanensis Chen etal.(1994) 13 (2, 3-Dihydroxy-3phenyl)propionylbaccatin III, yunnanxol 10-4e OBz OH OAc c T. …
Number of citations: 15 books.google.com
DH Phu, PNH Trong, PTT Uyen, N Trung - Journal of Science and Technology, 2013
Number of citations: 2
DH Phu, PNH Trong, TTT Hien, NT Nhan - J Sci Technol, 2013
Number of citations: 2
PNH Trọng, ĐH Phú, NTT Tâm, NT Nhân - Journal of Analytical Sciences, 2013
Number of citations: 0

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